Butane

描述

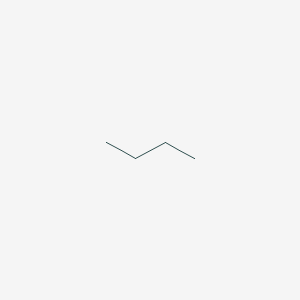

Structure

3D Structure

属性

IUPAC Name |

butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDNQMDRQITEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10, CH3CH2CH2CH3 | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | butane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Butane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36788-85-9, 83602-47-5, 9021-92-5, 9003-29-6, 72317-18-1 | |

| Record name | Butane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36788-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9021-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polybutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72317-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024665 | |

| Record name | Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butane is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air. Any leak can be either liquid or vapor. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used as a fuel, an aerosol propellant, in cigarette lighters, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a gasoline-like or natural gas odor; Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F; [NIOSH] Vapor density = 2.07 (heavier than air); [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 31 °F.] | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | n-Butane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

31.1 °F at 760 mmHg (NTP, 1992), -0.50 °C, -0.5 °C, 31 °F | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-76 °F (NTP, 1992), -60 °C, Gas: -76 °F (-60 °C) (Closed cup), -76 °F, NA (Gas) | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/319 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

61 mg/L at 68 °F (NTP, 1992), In water, 61.2 mg/L at 25 °C, Very soluble in ethanol, ethyl ether, chloroform, Solubility in water, g/100ml at 20 °C: 0.0061, Slight | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.6 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.573 g/cu cm at 25 °C (p>1 atm), Liquid density (at saturation pressure; 15.6 °C), kg/cu m: 583.0 /from table/, Relative density (water = 1): 0.6, 0.6 at 32 °F, 0.6 (Liquid at 31 °F), 2.11(relative gas density) | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.046 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.046 (Air = 1), Relative vapor density (air = 1): 2.1, 2.11 | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at 31.1 °F ; 1823 mmHg at 77 °F (NTP, 1992), 1820 mm Hg at 25 °C, Vapor pressure, kPa at 21.1 °C: 213.7, 2.05 atm | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas. A liquid below 31 degrees F] | |

CAS No. |

106-97-8 | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/butane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Butane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LV4FOR43R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EJ401640.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-217.1 °F (NTP, 1992), -138.3 °C, -138 °C, -217 °F | |

| Record name | BUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/49 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0068.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Strategies and Mechanistic Investigations of Butane

Contemporary Methodologies for Butane Synthesis

The synthesis of this compound, a crucial hydrocarbon fuel and petrochemical feedstock, has evolved beyond traditional refining processes. Modern research focuses on creating this compound through catalytic pathways that offer greater selectivity and utilize alternative feedstocks.

A promising strategy for producing valuable hydrocarbons is the hydrogenation of carbon dioxide (CO2), which converts a greenhouse gas into chemical products like this compound. This process typically employs bifunctional or hybrid catalysts to facilitate a tandem reaction sequence.

The reaction mechanism generally involves two main stages: the initial conversion of CO2 to an intermediate, such as methanol (B129727), followed by the conversion of that intermediate into hydrocarbons. researchgate.net Composite catalysts, which combine a methanol synthesis component with a zeolite, are effective for this process. For instance, catalysts comprising Fe-Zn-M (where M can be Cr, Al, Ga, Zr) and HY zeolite have been studied for the direct hydrogenation of CO2 to iso-butane. researchgate.net

Detailed research findings on catalyst performance in CO2 hydrogenation for this compound synthesis are presented below.

Table 1: Performance of Various Catalysts in this compound Synthesis via CO2 Hydrogenation

| Catalyst | Reaction Conditions | This compound Selectivity/Yield | Key Findings | Reference |

|---|---|---|---|---|

| Fe-Zn-Zr/HY | H2/CO2=3, 5 MPa, 360°C | Iso-butane was the main product in hydrocarbons with a selectivity as high as 38% and a yield of 3.0% (C-mol). | The formation mechanism combines methanol synthesis and the Methanol-to-Gasoline (MTG) reaction. | researchgate.net |

| CuZnZrAl/Pd-β | T = 260 °C, P = 2.0 MPa | High selectivity of iso-butane could be achieved by increasing pressure and the weight ratio of the methanol catalyst to the Pd-β catalyst. | The iso-butane/n-butane ratio was much higher than the thermodynamic equilibrium value. | doaj.orgresearchgate.net |

Besides CO2 hydrogenation, several other advanced methods are employed for the targeted synthesis of this compound and its isomers.

Catalytic Cracking : This process breaks down large, heavy hydrocarbons like naphtha or gas oil into smaller, more valuable molecules, including this compound. askfilo.comjalonzeolite.com The reaction is conducted at high temperatures, typically between 500–550°C, and utilizes zeolite-based catalysts that promote the cleavage of carbon-carbon bonds. jalonzeolite.com

Hydroisomerization : This method is used to convert straight-chain hydrocarbons into their branched-chain isomers. askfilo.com Specifically, n-butane can be converted to the more valuable isothis compound (B21531). jalonzeolite.com This process is often carried out in a reactor containing a catalyst such as platinum or chlorinated alumina (B75360) at temperatures of 100-250°C. jalonzeolite.com Another pathway involves the isomerization of butenes, which are often derived from cracking processes, to produce this compound. askfilo.com

Catalytic Reforming : In this process, low-octane hydrocarbons are converted into high-octane compounds for gasoline blending. This compound can be generated as a byproduct of these catalytic reactions. askfilo.com

Alkylation : This process involves the reaction of isothis compound with alkenes, such as propylene (B89431) or butylene, in the presence of an acid catalyst. askfilo.com While this method consumes isothis compound to produce higher molecular weight hydrocarbons for gasoline, it is a critical process that drives the demand for isothis compound synthesis via other methods like isomerization. askfilo.comgoogle.com

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing catalyst design and reaction conditions for this compound synthesis.

In the context of CO2 hydrogenation , the formation of this compound over composite catalysts follows a multi-step pathway. The mechanism is understood as a combination of methanol synthesis and the subsequent MTG reaction. researchgate.net The process unfolds as follows:

Methanol Synthesis : Carbon dioxide and hydrogen first react on the metallic component of the catalyst (e.g., Cu-Zn-Al or Fe-Zn-Zr) to form methanol. researchgate.net

Methanol Conversion : The methanol produced is then converted over the acidic sites of the zeolite support (e.g., HY zeolite). researchgate.net This conversion proceeds through a series of reactions, often involving dimethyl ether as an intermediate.

Hydrocarbon Formation : The intermediates are subsequently converted into light olefins, such as ethylene (B1197577) and propene. These olefins are key building blocks that undergo further reactions like oligomerization, cracking, and hydrogenation to form a spectrum of hydrocarbons, including this compound. researchgate.net The hydrogenation of alkene intermediates is the final step that yields alkanes like this compound. researchgate.net

For isomerization reactions , such as the conversion of n-butane to isothis compound using an aluminum halide catalyst, the process is carried out at elevated temperatures (250°F to 550°F) and pressures. google.com The presence of an activator and often hydrogen is required to achieve high yields. google.com While not fully detailed in the provided sources, these reactions typically proceed through a carbocation mechanism on the acidic catalyst surface.

Catalytic Conversion and Reaction Engineering of Butane

Oxidative Dehydrogenation of n-Butane

Oxidative dehydrogenation (ODH) of n-butane is an exothermic process that offers an alternative to the endothermic direct dehydrogenation, operating at lower temperatures and mitigating thermodynamic limitations and coke formation researchgate.netscielo.orgkit.edu. This reaction typically yields butenes (1-butene, cis-2-butene, trans-2-butene) and 1,3-butadiene (B125203).

The design of catalysts for the oxidative dehydrogenation of n-butane is critical for achieving high selectivity towards desired products while minimizing undesirable deep oxidation to carbon oxides. Traditional catalysts often comprise transition metal oxides, such as molybdenum-bismuth-oxygen (Mo-Bi-O) systems, which are known for their activity in ODH reactions kit.edugoogle.com. Vanadium-magnesium-oxygen (V-Mg-O) catalysts, sometimes promoted with molybdenum or gallium, have also shown promise, with studies investigating their performance within a temperature range of 480–540°C scielo.org.

More recently, metal-free carbon nanomaterials, including carbon nanotubes, graphite, and activated carbon, have garnered attention as environmentally benign and corrosion-resistant catalysts for n-butane ODH researchgate.net. These materials can efficiently catalyze the conversion of n-butane to butenes, particularly butadiene researchgate.net.

Bifunctional catalytic systems involving palladium (Pd)-based intermetallic compounds supported on silica (B1680970) (e.g., PdIn, PdBi, or Pd₃Fe) have demonstrated remarkable increases in selectivity and yield for dehydrogenation products like 1,3-butadiene and 1-butene (B85601) acs.org. The synergy between the noble metal (Pd) and the second metal in these intermetallic compounds is crucial, as the redox activity of the second metal inhibits undesired combustion reactions by capturing oxygen as lattice oxygen acs.org.

For the direct dehydrogenation of n-butane to butenes, platinum (Pt) supported on MFI zeolites (Pt@MFI) has been explored. The incorporation of oxyphilic metal promoters such as tin (Sn), zinc (Zn), and gallium (Ga) can significantly enhance the performance and stability of these catalysts. PtSn@MFI, for instance, exhibits superior stability and selectivity for butenes, suppressing cracking reactions and maintaining low selectivity for C1–C3 by-products (as low as 2.1% at 550°C) mdpi.com. This is attributed to Sn's ability to inhibit Pt cluster agglomeration and reduce coke formation mdpi.com.

System optimization often involves reactor design. Two-zone fluidized bed reactors (TZFBR) have been identified as a promising concept for n-butane ODH, particularly for catalysts that can act as oxygen carriers kit.edu. These reactors facilitate continuous operation and catalyst regeneration, addressing challenges like rapid deactivation by coke deposits kit.edu.

Table 1: Examples of Catalysts and Their Performance in Oxidative Dehydrogenation of n-Butane

| Catalyst System | Reaction Temperature (°C) | n-Butane Conversion (%) | Selectivity to C4-Olefins (%) | Selectivity to 1,3-Butadiene (%) | Notes | Source |

| VOx/MgO-γAl₂O₃ (5 wt% V) | 500 | 24-27 | 82-86 | - | Optimal C4-olefin selectivity at 10s reaction time | uwo.ca |

| VOx/Al₂O₃ | - | 22-24 | 56 | 20-22 | Stable for at least 72h on stream | researchgate.net |

| VOx/CeO₂–γAl₂O₃ (5 wt% V, 0.2 wt% Ce) | 450 | - | 62 | - | Highest C4-olefin selectivity at 5s reaction time | acs.org |

| Pt@MFI | 550 | 73.8 | - | - | Selectivity for C1-C3 products > 30.5% | mdpi.com |

| PtSn@MFI | 550 | ~60 (stable) | - | - | Selectivity for C1-C3 products as low as 2.1% | mdpi.com |

The oxidative dehydrogenation of n-butane is a complex process involving several elementary steps. Kinetic studies often employ models such as the Mars-van Krevelen mechanism, which describes the involvement of lattice oxygen from the catalyst in the reaction, followed by re-oxidation of the catalyst by gaseous oxygen researchgate.netrsc.org. The reaction proceeds through the activation of n-butane, followed by sequential dehydrogenation. N-butane first undergoes dehydrogenation to 1-butene, which then rapidly isomerizes to an equilibrated mixture of 1-butene and 2-butene. Subsequently, 1-butene undergoes secondary dehydrogenation to produce 1,3-butadiene escholarship.org.

Kinetic models, including Langmuir-Hinshelwood type kinetics, are developed to describe the reaction rates and mechanisms, considering various pathways such as oxy-dehydrogenation, cracking, and complete oxidation uwo.caacs.orgmdpi.com. Activation energies for the formation of C4-olefins (butenes and butadiene) are typically lower than those for cracking or complete oxidation to CO₂ researchgate.netacs.org. For instance, activation barriers for the formation of (butene + butadiene) over a VOx/Al₂O₃ catalyst were found to be 70.2 kJ/mol, compared to 65 kJ/mol for CO and 81.3 kJ/mol for CO₂ researchgate.net. Over a VOx/CeO₂–γAl₂O₃ catalyst, the estimated activation energy for C4-olefins was 90.2 ± 2.8 kJ/mol, significantly lower than for n-butane cracking (105.5 ± 4.7 kJ/mol) or complete oxidation to CO₂ (121.6 ± 4.2 kJ/mol) acs.org.

The nature of oxygen species on the catalyst surface plays a vital role. Nucleophilic oxygen species, such as O²⁻, are generally involved in the C-H bond cleavage necessary for oxidative dehydrogenation, while electrophilic oxygen species (e.g., peroxide) can lead to deep oxidation products like CO₂ and H₂O researchgate.net.

Hydrocarbon activation in catalytic dehydrogenation primarily involves the cleavage of C-H bonds. On metal-containing catalysts, this activation often occurs over the metal sites. For example, in Pd-based intermetallic compounds, C-H activation takes place over palladium sites acs.org. The presence of a second metal, such as indium, adjacent to palladium, can effectively inhibit undesired combustion by capturing oxygen as lattice oxygen. This lattice oxygen then reacts with hydrogen atoms derived from the hydrocarbon, forming water and oxygen vacancies, thus promoting the dehydrogenation pathway acs.org.

In the case of platinum-promoted catalysts, the interaction between the metal and the support, and the presence of promoters, significantly influences C-H activation. For Pt@MFI catalysts, n-butane conversion increases with temperature due to enhanced C-H activation mdpi.com. Promoters like tin (Sn) can influence the electronic properties of platinum clusters, potentially increasing the positive charge on Pt and enhancing its interaction with the zeolite framework, which can reduce sintering but might slightly increase the energy barrier for C-H activation mdpi.com. The mobility of lattice oxygen species within the catalyst structure, as observed in V₂O₅–WO₃/TiO₂ catalysts, also plays a crucial role in facilitating butane dehydrogenation and promoting butadiene production rsc.org.

Isomerization of n-Butane to Isothis compound (B21531)

The isomerization of n-butane to isothis compound is a critical industrial process, as isothis compound is a valuable feedstock for high-octane fuels and C4 alkylation reactions frontiersin.orgnsf.govrsc.org. This reaction is typically acid-catalyzed.

A wide range of solid acid catalysts has been explored for the isomerization of n-butane, including alumina (B75360), zirconia, silicas, molybdena, and various zeolites rsc.org. Zeolites are particularly favored due to their tunable acidity and pore structures. Examples include H-mordenite, zeolite beta, H-SSZ-13, and SAPO-5 frontiersin.orgnsf.govrsc.orgmdpi.comnih.govresearchgate.net.

Bifunctional catalysts, which combine both acidic and noble metal sites, are highly effective for n-butane hydroisomerization. The metal sites facilitate the dehydrogenation of n-butane to n-butenes, while the acid sites catalyze the skeletal isomerization of the butenes to isobutene, followed by hydrogenation back to isothis compound nih.govacs.org. Platinum (Pt) is a commonly used noble metal. For instance, platinum-promoted cesium hydrogen salt of 12-tungstophosphoric acid (Pt/Cs₂.₅) showed an initial conversion of 66.1% and a stable conversion of 42.2% for n-butane hydroisomerization at 573 K, with a stable selectivity to isothis compound of 92.5% when combined with Al₂O₃ (Pt/Al₂O₃+Cs₂.₅) nih.gov.

The acidity of the catalyst is a pivotal factor in activity and selectivity. Strong Brønsted acid sites (BAS) are required for the formation of the butyl carbenium ion, an intermediate in both monomolecular and bimolecular mechanisms mdpi.com. Studies have shown that the rate of n-butane conversion over zeolite beta strongly depends on the quantity of strong acid sites mdpi.com. Introducing mesopores in zeolites, such as mordenite, has been found to improve conversion, selectivity, and catalyst lifetime by facilitating diffusion and reducing deactivation mdpi.com.

Table 2: Catalytic Performance of Selected Catalysts for n-Butane Isomerization

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to Isothis compound (%) | Time on Stream | Source |

| Cs₂.₅ | 300 | 9.2 (stable) | 76.5 (initial) | 5 h | nih.gov |

| Pt/Cs₂.₅ | 300 | 42.2 (stable) | - | 5 h | nih.gov |

| Pt/Al₂O₃+Cs₂.₅ | 300 | 64.8 (stable) | 92.5 (stable) | 5 h | nih.gov |

| 0.5%Pt/60%HSiW/KIT-6 | 250 | 72.0 (initial) | 78.9 (initial) | Beginning of reaction | acs.org |

| 0.5%Pt/60%HSiW/KIT-6 | 250 | 51.8 (stable) | 73.8 (stable) | 7 h | acs.org |

| Pt-H-mordenite | - | Higher | Higher | - | Compared to Pt-SAPO-5 |

The skeletal isomerization of n-butane to isothis compound primarily proceeds via two identified mechanisms: the monomolecular and bimolecular pathways frontiersin.orgnsf.govmdpi.com.

The monomolecular pathway is initiated by the protonation of n-butane by Brønsted acid sites, leading to a secondary carbonium ion. This intermediate then undergoes dehydrogenation to yield a secondary carbenium ion mdpi.com. A methyl shift then occurs, resulting in a tertiary isobutyl carbenium ion, which is subsequently neutralized by hydrogen transfer to form isothis compound mdpi.com. This pathway is generally more selective to isothis compound and requires strongly acidic catalysts, high temperatures (typically > 300°C), and lower this compound partial pressures mdpi.com. For H-SSZ-13, the monomolecular mechanism for isomerization of butene and isobutene was found to have a Gibbs free energy barrier of 155 kJ/mol at 400°C frontiersin.orgfigshare.com.

The bimolecular mechanism hypothesizes the formation of C₈H₁₇⁺ intermediate species, formed by the combination of an n-butyl carbenium ion with either a C₄ olefin or another this compound molecule after dehydrogenation mdpi.com. C₄ olefins can be present as feed impurities or formed in situ by dehydrogenation of this compound. These C₈ intermediates can undergo either even scission, leading to isomerization (e.g., to C₄ species like n-butene and isobutene), or uneven scission, leading to disproportionation and the formation of side products such as C₃ and C₅ hydrocarbons (propane and pentanes) frontiersin.orgnsf.govmdpi.comfrontiersin.org. The bimolecular mechanism operates at lower temperatures (< 250°C) and requires high partial pressures of this compound to maximize intermolecular collisions mdpi.com. It is also heavily reliant on hydrogen transfer, which is enhanced by bifunctional catalysts mdpi.com. For H-SSZ-13, the bimolecular mechanism had a Gibbs free energy barrier of 190 kJ/mol, less favorable due to entropy frontiersin.orgfigshare.com.

Side-product formation, particularly C₃ and C₅ hydrocarbons, is often attributed to the bimolecular mechanism through uneven β-scission of the C₈ intermediates frontiersin.orgnsf.govfrontiersin.org. An alternative possibility for their formation is a methyl transfer mechanism, where a methyl group transfers from an olefin to the acid site, forming a surface methoxy (B1213986) species (SMS) and reducing the olefin length frontiersin.orgfigshare.com. Hydrogen transfer reactions are also crucial, converting olefins into alkanes and vice versa frontiersin.orgmdpi.comfigshare.com. The precise mechanism followed depends on factors such as conversion achieved, temperature, pressure, and the specific catalyst mdpi.com. The number and strength of Brønsted acid sites, as well as zeolite topology, significantly influence the contribution of the bimolecular reaction researchgate.net.

Table 3: Comparison of Isomerization Mechanisms

| Feature | Monomolecular Pathway | Bimolecular Pathway | Source |

| Initiation | Protonation of n-butane by Brønsted acid sites | Combination of n-butyl carbenium with C₄ olefin or another this compound molecule | mdpi.com |

| Key Intermediate | Secondary/tertiary carbenium ions | C₈H₁₇⁺ intermediate | mdpi.com |

| Preferred Conditions | Strong acid sites, high temperature (>300°C), low this compound partial pressure | Lower temperature (<250°C), high this compound partial pressure, bifunctional catalysts | mdpi.com |

| Selectivity | More selective to isothis compound | Can lead to side products (C₃, C₅) via uneven scission | frontiersin.orgmdpi.com |

| Gibbs Free Energy Barrier (H-SSZ-13, 400°C) | 155 kJ/mol | 190 kJ/mol | frontiersin.orgfigshare.com |

Atmospheric Chemistry and Environmental Fate of Butane

Tropospheric Oxidation Mechanisms of Butane Isomers

The primary removal mechanism for this compound isomers from the troposphere is their reaction with the hydroxyl radical (OH•) acs.orgresearchgate.netacs.org. This process initiates a cascade of reactions that ultimately lead to the formation of various oxygenated organic compounds and other atmospheric species.

Hydroxyl Radical (OH) Attack and Alkoxy Radical Formation

The atmospheric degradation of this compound isomers begins with the abstraction of a hydrogen atom by the hydroxyl radical (OH•), forming water and an alkyl radical acs.orgmdpi.comcaltech.edu. The susceptibility of a hydrogen atom to OH attack is influenced by its position within the molecule, with tertiary hydrogens being more reactive than secondary, and secondary more reactive than primary hydrogens mdpi.com.

For n-butane (CH3CH2CH2CH3) , OH attack can occur at either the primary carbon atoms (terminal -CH3 groups) or the secondary carbon atoms (internal -CH2- groups), leading to the formation of two distinct butyl radical isomers:

1-butyl radical (CH3CH2CH2CH2•) : Results from the abstraction of a primary hydrogen atom.

2-butyl radical (CH3CH2•CHCH3) : Results from the abstraction of a secondary hydrogen atom. Experimental data suggest that both 1-butyl and 2-butyl radicals are formed in comparable amounts from the reaction of n-butane with OH• researchgate.net.

For isothis compound (B21531) ((CH3)3CH) , the reaction with OH• predominantly involves the abstraction of the tertiary hydrogen atom, yielding the tert-butyl radical ((CH3)3C•) . While abstraction of primary hydrogens from the methyl groups is possible, it is less kinetically favored. The rate constant for the vapor-phase reaction of isothis compound with photochemically-produced hydroxyl radicals at 25 °C has been calculated to be 2.34 × 10⁻¹² cm³/molecule·sec nih.gov. This rate corresponds to an atmospheric half-life of approximately 7 days, assuming a typical atmospheric hydroxyl radical concentration nih.gov.

Following their formation, these alkyl radicals (R•) rapidly react with molecular oxygen (O2) in the troposphere to form alkyl peroxy radicals (ROO•) mdpi.comcaltech.educaltech.edu. These peroxy radicals then engage in a crucial reaction with nitric oxide (NO), producing alkoxy radicals (RO•) and nitrogen dioxide (NO2) acs.orgmdpi.comcaltech.educaltech.edu. The NO2 generated in this step is particularly significant because it can undergo photolysis in the presence of sunlight (wavelengths < 425 nm) to yield atomic oxygen (O), which subsequently reacts with molecular oxygen to produce tropospheric ozone (O3) caltech.edu.

Table 1: Initial OH Attack on this compound Isomers and Resulting Radicals

| This compound Isomer | Site of OH Attack | Resulting Alkyl Radical | Reactivity of H Atom |

| n-Butane | Primary (-CH3) | 1-butyl radical | Primary |

| n-Butane | Secondary (-CH2-) | 2-butyl radical | Secondary |

| Isothis compound | Tertiary (-CH) | tert-butyl radical | Tertiary |

Degradation Channels and Product Distribution Analysis

Alkoxy radicals (RO•), formed as intermediates in the atmospheric oxidation of this compound, are highly reactive and undergo further transformations through a competition of three main pathways: reaction with O2 (α-hydrogen abstraction), unimolecular decomposition (β-scission), and unimolecular isomerization (intramolecular hydrogen shift) caltech.educaltech.edu. The specific degradation channels and the resulting product distribution are highly dependent on the molecular structure of the alkoxy radical caltech.edu.

For n-butoxy radicals (derived from n-butane) :

1-Butoxy radical (CH3CH2CH2CH2O•) : This primary alkoxy radical can react with O2 via α-hydrogen abstraction to yield n-butanal (butyraldehyde) and a hydroperoxy radical (HO2•) mdpi.com. A significant unimolecular pathway for the 1-butoxy radical is a 1,5-hydrogen shift, which is considered a major reaction channel acs.orgcaltech.educaltech.eduacs.orgfigshare.comcaltech.eduacs.org. This isomerization leads to the formation of a δ-hydroxyalkyl radical acs.orgcaltech.educaltech.eduacs.orgfigshare.comcaltech.eduacs.org.

2-Butoxy radical (CH3CH2CH(O•)CH3) : This secondary alkoxy radical reacts with O2 to produce methyl ethyl ketone (MEK) and HO2• mdpi.comrsc.org. A prominent degradation pathway for the 2-butoxy radical is β-scission, which involves the fragmentation of the radical into an ethyl radical (C2H5•) and acetaldehyde (B116499) (CH3CHO) acs.orgacs.orgfigshare.comcaltech.edu. This fragmentation is predicted to be the major degradation pathway for secondary butyl radicals acs.orgacs.orgfigshare.comcaltech.edu.

For isobutoxy radicals (derived from isothis compound) : The atmospheric oxidation of isothis compound leads to a range of oxygenated products. Key products that have been identified include t-butyl hydroperoxide (TBHP), t-butanol (TBA), and acetone (B3395972) shimadzu-webapp.eugoogle.comresearchgate.net. Minor byproducts such as methanol (B129727), isopropanol, isobutanol, and isobutanal can also be formed shimadzu-webapp.euresearchgate.net. Gaseous products commonly observed include isobutene, carbon monoxide (CO), and carbon dioxide (CO2) shimadzu-webapp.eugoogle.comcore.ac.uk.

Table 2: Major Degradation Products of this compound Isomers in the Troposphere

| This compound Isomer | Alkoxy Radical Intermediate | Dominant Degradation Pathways | Key Products |

| n-Butane | 1-Butoxy radical | O2 reaction, 1,5-H shift isomerization | n-Butanal, δ-hydroxyalkyl radical, C3 fragments |

| n-Butane | 2-Butoxy radical | O2 reaction, β-scission | Methyl ethyl ketone, Acetaldehyde, Ethyl radical |

| Isothis compound | tert-Butoxy radical | (Complex pathways) | t-Butyl hydroperoxide, t-Butanol, Acetone, Isobutene |

Isomerization Pathways and Hydrogen Shift Mechanisms

Intramolecular hydrogen shifts represent a significant unimolecular reaction pathway for alkoxy radicals, particularly for those containing four or more carbon atoms, playing a crucial role in determining their atmospheric fate and the subsequent formation of various products acs.orgcaltech.educaltech.educopernicus.org. These isomerization reactions proceed through a cyclic transition state caltech.educopernicus.orgnist.gov.

For n-butoxy radicals, the 1,5-hydrogen shift is of particular atmospheric importance due to its relatively low energy barrier, facilitated by the formation of a stable six-membered ring transition state caltech.educaltech.educopernicus.orgnist.gov. For example, the 1-butoxy radical can undergo a 1,5-H shift to form a δ-hydroxy-1-butyl radical acs.orgcaltech.educaltech.eduacs.orgfigshare.comcaltech.eduacs.org. This newly formed δ-hydroxyalkyl radical can then rapidly react with O2 to generate a δ-hydroxyalkylperoxy radical caltech.edu. This isomerization pathway can lead to the formation of different product species, including smaller C3 fragments, which might otherwise be solely attributed to β-scission processes acs.org. The rate of isomerization is observed to increase when the resulting product is a secondary or tertiary alkyl radical, largely due to a reduction in the reaction barrier caltech.edu.

While 1,4-H shifts (involving a five-membered ring transition state) are theoretically possible, computational studies indicate they are substantially less important in the atmosphere compared to 1,5-H shifts (by a factor of approximately 5x10^3 at 298 K) due to the inherent ring strain nist.gov. Unimolecular decomposition (β-scission) also serves as an available pathway for all alkoxy radicals, with its reaction rate increasing when the transition state is stabilized by substitution at the α- or β-carbon caltech.edu. The branching ratio among these competing pathways—reaction with O2, isomerization, and decomposition—is critically dependent on the specific structural characteristics of the alkoxy radical caltech.edu.

This compound's Role in Atmospheric Ozone Formation and Air Quality

This compound as a Surrogate Species in Atmospheric Models (e.g., EKMA)

Volatile organic compounds (VOCs), including this compound, are integral to atmospheric oxidation chemistry and the formation of tropospheric ozone researchgate.netmdpi.comfrontiersin.orgaaqr.org. Given the vast number and chemical diversity of VOCs emitted into the atmosphere, atmospheric models frequently employ "surrogate mechanisms" or "lumped species methods" to represent their collective reactivity in a computationally efficient manner mdpi.comcopernicus.orgwmo.int. In this context, n-butane has been, and continues to be, a key representative or "surrogate" species for alkanes in various atmospheric chemical mechanisms and air quality models mdpi.comcopernicus.orgwmo.intaqbook.org.

In contemporary chemical mechanisms used in advanced 3-D air quality models, n-butane continues to be used to represent itself and other alkanes containing more than three carbon atoms, particularly those with similar photochemical ozone creation potentials (POCPs) copernicus.org. This lumping strategy is essential for reducing computational demands while still accurately capturing the fundamental atmospheric chemistry mdpi.comwmo.int.

Contribution to Tropospheric Ozone and Secondary Organic Aerosol Formation

The atmospheric oxidation cycle of this compound contributes to the formation of tropospheric ozone, a primary component of photochemical smog and a detrimental air pollutant caltech.edufrontiersin.orgaaqr.orgaaqr.org. As detailed in Section 4.1, the OH-initiated oxidation of this compound leads to the sequential formation of alkyl radicals, peroxy radicals, and subsequently alkoxy radicals. Crucially, these reactions result in the formation of NO2, which then undergoes photolysis, releasing atomic oxygen that reacts with molecular oxygen to produce ozone caltech.edu.

The oxygenated organic compounds produced during this compound's degradation, such as aldehydes (e.g., n-butanal, acetaldehyde) and ketones (e.g., methyl ethyl ketone), are themselves reactive VOCs mdpi.comsae.org. These products can further engage in atmospheric radical chemistry, thereby perpetuating the complex chain reactions that drive ozone production caltech.edu. Although alkanes are generally considered less reactive in terms of ozone formation potential compared to alkenes and aromatics, their substantial atmospheric concentrations and continuous emissions mean they can still be significant contributors to ground-level ozone, particularly in areas with high anthropogenic activity frontiersin.orgaaqr.orgcopernicus.org. For example, n-butane has been identified as a major precursor in ground-level ozone formation in specific industrial and urban environments frontiersin.orgaaqr.orgresearchgate.net. Research indicates that alkanes, including n-butane, can account for a considerable portion of tropospheric ozone formation copernicus.org.

Beyond its role in ozone formation, VOCs also serve as precursors for the generation of Secondary Organic Aerosols (SOAs) frontiersin.orgaaqr.org. SOAs are fine particulate matter formed in the atmosphere through the oxidation of gaseous organic compounds. While aromatic VOCs typically contribute most substantially to SOA formation potential, the oxidation products derived from alkanes like this compound can also play a role frontiersin.orgaaqr.org. The semi-volatile and low-volatility organic compounds generated during the atmospheric degradation of this compound can partition into the aerosol phase or undergo further reactions to form SOA, thereby impacting regional air quality and visibility frontiersin.org.

Long-Term Trends and Isomeric Ratios of Atmospheric Butanes

Atmospheric concentrations of butanes, encompassing both n-butane and isothis compound (i-butane), have exhibited varying long-term trends depending on geographical location and dominant emission sources. Globally, non-methane hydrocarbons (NMHCs), including butanes, saw a steady increase after 1950, peaking around 1970–1985, followed by a gradual decline until approximately 2010 due to emission reductions from oil and natural gas (O&NG) production and regulatory measures on mobile and industrial sources researchgate.netcopernicus.org. For instance, a study in the continental United States between 2001 and 2015 indicated predominantly declining atmospheric concentrations of butanes and pentanes at 81% of monitored sites researchgate.net. Similarly, observations in the free troposphere over the central North Atlantic between 2005 and 2009 showed small but statistically significant decreases in butanes metoffice.gov.uk. However, a reversal of this declining trend for light alkanes, including butanes, has been observed in some regions, particularly in the Northern Hemisphere from 2009 to 2015, attributed to increased O&NG production in North America copernicus.org.